Macatrichocarpin A

Antibacterial Natural Products Flavonoids

Macatrichocarpin A is a prenylated flavanone antibacterial agent with a unique 3'-prenyl and 4'-O-methyl structure, exhibiting an MIC of 26.5 μM against Bacillus subtilis—greater than 75-fold more potent than the non-prenylated analog naringenin (>2000 μM). This prenylation-dependent bioactivity makes it an indispensable positive control and lead compound for Gram-positive antibacterial screening programs and structure-activity relationship (SAR) studies.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B157572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacatrichocarpin A
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C
InChIInChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3/t19-/m0/s1
InChIKeyOSVQFBUNCMAMER-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Macatrichocarpin A (CAS 1038753-13-7): Procurement-Ready Profile for a Prenylated Flavanone with Validated Antibacterial Activity


Macatrichocarpin A is a prenylated flavanone first isolated from the acetone extract of Macaranga trichocarpa leaves [1]. It is chemically defined as (2S)-2,3-dihydro-5,7-dihydroxy-2-[4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one, with a molecular weight of 354.4 g/mol [2]. The compound belongs to the flavonoid subclass of flavanones and is characterized by a prenyl (3-methyl-2-buten-1-yl) side chain at the 3'-position and a methoxy group at the 4'-position of the B-ring. This specific prenylation pattern differentiates it from common dietary flavanones like naringenin and is a key determinant of its bioactivity profile [1].

Why Macatrichocarpin A (CAS 1038753-13-7) Cannot Be Replaced by Common Flavanones Like Naringenin: A Procurement Rationale


Substituting Macatrichocarpin A with a generic, non-prenylated flavanone like naringenin is not scientifically justifiable for research requiring consistent antibacterial activity. The key differentiator is the presence of the prenyl (isoprenyl) side chain on Macatrichocarpin A, a structural feature known to enhance membrane interaction and bioactivity in flavonoids [1]. This structural distinction translates directly to a quantifiable difference in antibacterial potency. For instance, while Macatrichocarpin A exhibits an MIC of 26.5 μM against Bacillus subtilis, naringenin, a common dietary flavanone, shows an MIC of >544 μg/mL (equivalent to >2000 μM) against the same organism under comparable assay conditions [2]. This represents a greater than 75-fold difference in molar potency, underscoring that the prenylated core of Macatrichocarpin A confers a specific activity profile not replicated by simple flavanones. Therefore, using a generic flavanone as a substitute would introduce a significant and uncontrolled variable, compromising experimental reproducibility and the validity of comparative studies.

Quantitative Evidence Guide: Macatrichocarpin A (CAS 1038753-13-7) for Scientific Selection


Antibacterial Potency Against Bacillus subtilis: Direct Comparison with In-Class Compounds

Macatrichocarpin A demonstrates the highest antibacterial activity against Bacillus subtilis among a panel of eight structurally related flavonoids isolated from the same source. The compound achieved a minimum inhibitory concentration (MIC) of 26.5 μM, which was the lowest value recorded in the study, indicating superior potency within this specific set of in-class compounds [1]. This was determined through standard broth microdilution assays.

Antibacterial Natural Products Flavonoids

Structural Differentiation via Prenylation: Potency Advantage Over Non-Prenylated Flavanones

The presence of a prenyl (isoprenyl) side chain on Macatrichocarpin A is a critical structural determinant for its enhanced antibacterial activity. A cross-study comparison reveals that Macatrichocarpin A (MIC = 26.5 μM) is significantly more potent than the non-prenylated flavanone naringenin, which has an MIC of >544 μg/mL (equivalent to >2000 μM) against the same organism, Bacillus subtilis, as measured in a separate but comparable assay [1]. This represents a greater than 75-fold increase in molar potency.

Structure-Activity Relationship Flavonoid Prenylation

Validated Application Scenarios for Macatrichocarpin A (CAS 1038753-13-7) Based on Quantitative Evidence


Antibacterial Screening in Bacillus subtilis Model Systems

Macatrichocarpin A is optimally suited as a positive control or lead compound in antibacterial screening programs utilizing Bacillus subtilis. With a well-defined MIC of 26.5 μM against this organism [1], it provides a consistent and reproducible reference point for evaluating novel antibacterial agents. Its superior potency compared to non-prenylated flavanones makes it a valuable benchmark for assessing the impact of prenylation on antibacterial activity.

Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoids

Researchers investigating the pharmacological role of prenylation in flavonoids can utilize Macatrichocarpin A as a key comparator. Its structure includes a specific prenyl group at the 3'-position and a 4'-O-methyl group. Comparative studies with its non-prenylated counterpart, naringenin, which exhibits >75-fold lower potency against B. subtilis [1][2], can elucidate the contribution of the prenyl side chain to bioactivity, membrane permeability, and target engagement.

Natural Product Library Assembly for Antibacterial Drug Discovery

For institutions building focused natural product libraries, Macatrichocarpin A represents a chemically characterized, bioactive flavanone with a unique prenylation pattern. Its inclusion adds structural diversity and a validated antibacterial activity profile [1] that is quantitatively distinct from common flavanones like naringenin [2]. This enhances the library's value for high-throughput screening campaigns targeting Gram-positive bacterial pathogens.

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